molecular formula C18H22N4O3 B2397363 (E)-ethyl 4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate CAS No. 885179-66-8

(E)-ethyl 4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate

Cat. No. B2397363
CAS RN: 885179-66-8
M. Wt: 342.399
InChI Key: HZSHYRNUTMEAQH-JQIJEIRASA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the presence and location of polar groups, and its melting and boiling points would depend on its molecular weight and structure .

Scientific Research Applications

Antidepressants

Piperazine-based compounds, including the one , are frequently found in biologically active compounds used in the realm of antidepressants . They are involved in the metabolism of novel antidepressants.

Antipsychotics

These compounds are also found in antipsychotic drugs . They play a crucial role in the treatment of mental and behavioral disorders.

Antihistamines

Piperazine-based compounds are used in antihistamines . These are drugs that treat allergic rhinitis and other allergies.

Antifungals and Antibiotics

These compounds are found in antifungal and antibiotic drugs . They are used to treat and prevent fungal and bacterial infections respectively.

Catalysis and Metal Organic Frameworks (MOFs)

Piperazine ring-based compounds find their application in the field of catalysis and metal organic frameworks (MOFs) . They are used in various industrial processes.

Antimicrobial Activity

Some derivatives of this compound exhibit antimicrobial activity. They show modest activity against bacteria and fungi.

Diabetes Treatment Research

Piperazine derivatives, including the compound , have been identified as potential antidiabetic compounds. They have been studied for their effect on glucose homeostasis in type II diabetes models.

Anti-Tuberculosis Drug Development

This compound is also significant in developing anti-tuberculosis drugs. Modifications to the benzyl group on the piperazine C-ring have led to improved bioavailability and enhanced anti-tuberculosis activity in certain compounds.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with biological systems in a variety of ways, depending on its structure and properties .

Safety and Hazards

Based on the structure, it’s likely that this compound would need to be handled with care. It’s possible that it could be harmful if swallowed, inhaled, or if it comes into contact with the skin .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, properties, and potential applications. It could also be interesting to study its interactions with biological systems, which could lead to the development of new drugs or therapies .

properties

IUPAC Name

ethyl 4-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-2-25-18(24)22-10-8-21(9-11-22)14-16(12-19)17(23)20-13-15-6-4-3-5-7-15/h3-7,14H,2,8-11,13H2,1H3,(H,20,23)/b16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSHYRNUTMEAQH-JQIJEIRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C=C(C#N)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate

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